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Abstract
PD-166285 is a potent, ATP-competitive small molecule inhibitor with a broad spectrum of

activity against several families of protein kinases. Initially characterized as a tyrosine kinase

inhibitor, it has demonstrated significant inhibitory effects on key regulators of cell cycle

progression and oncogenic signaling pathways. This document provides an in-depth technical

overview of PD-166285, detailing its primary molecular targets, the signaling pathways it

modulates, and comprehensive protocols for relevant experimental assays.

Core Molecular Targets and In Vitro Efficacy
PD-166285 exhibits nanomolar potency against a range of kinases, including those pivotal for

cell cycle control and growth factor signaling. Its inhibitory activity is summarized in the table

below.
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Target Kinase Family Specific Target IC50 (nM)

Cell Cycle Kinases Wee1 24[1][2]

Myt1 72[1][2]

Chk1 3400[1][2]

Src Family Kinases c-Src 8.4[3]

Receptor Tyrosine Kinases FGFR1 39.3[3]

PDGFRβ 98.3[3]

EGFR 87.5

Key Signaling Pathways Modulated by PD-166285
Abrogation of the G2/M Cell Cycle Checkpoint
One of the primary mechanisms of action for PD-166285 is the inhibition of Wee1 and Myt1

kinases. These kinases are crucial negative regulators of the G2/M checkpoint, preventing

entry into mitosis by inhibitory phosphorylation of Cdc2 (CDK1) at Threonine-14 and Tyrosine-

15. By inhibiting Wee1 and Myt1, PD-166285 prevents this inhibitory phosphorylation, leading

to premature activation of the Cdc2/Cyclin B complex. This forces cells to bypass the G2

checkpoint and enter mitosis, which can lead to mitotic catastrophe and apoptosis in cancer

cells, particularly those with a p53 deficiency.[1][4]
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Caption: Inhibition of the G2/M checkpoint by PD-166285.

Inhibition of Receptor Tyrosine Kinase (RTK) and Src
Signaling
PD-166285 potently inhibits the kinase activity of several receptor tyrosine kinases, including

Fibroblast Growth Factor Receptor 1 (FGFR1) and Platelet-Derived Growth Factor Receptor β

(PDGFRβ), as well as the non-receptor tyrosine kinase c-Src.[3][5] These kinases are
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upstream regulators of major signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and

PI3K-AKT pathways, which are fundamental for cell proliferation, survival, migration, and

angiogenesis. By blocking the autophosphorylation and activation of these kinases, PD-166285

can effectively shut down these downstream oncogenic signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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